molecular formula C7H3ClF4 B1662089 5-Chloro-2-fluorobenzotrifluoride CAS No. 89634-74-2

5-Chloro-2-fluorobenzotrifluoride

Cat. No.: B1662089
CAS No.: 89634-74-2
M. Wt: 198.54 g/mol
InChI Key: PFLGDQIWYTWKCM-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3ClF4. It is a colorless to almost colorless liquid with a unique aromatic odor. This compound is used in various chemical reactions and has applications in multiple scientific fields .

Preparation Methods

5-Chloro-2-fluorobenzotrifluoride can be synthesized through several methods. The most common synthetic route involves the fluorination and chlorination of benzotrifluoride derivatives. One method includes the nitration of 3-fluorobenzotrifluoride followed by reduction and subsequent chlorination . Industrial production often employs continuous-flow reactors to ensure better control over reaction conditions and to enhance yield and purity .

Chemical Reactions Analysis

5-Chloro-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.

Common reagents used in these reactions include strong bases, reducing agents like Raney nickel, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-fluorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo substitution and coupling reactions, which allow it to form more complex molecules that can interact with biological systems. The exact pathways and targets depend on the specific application and the molecules it is used to synthesize .

Comparison with Similar Compounds

5-Chloro-2-fluorobenzotrifluoride is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

    5-Bromo-2-fluorobenzotrifluoride: Similar in structure but with a bromine atom instead of chlorine.

    4-Chloro-1-fluoro-2-(trifluoromethyl)benzene: Another compound with a different substitution pattern.

    3,5-Bis(4-fluoro-3-trifluoromethylphenyl)phenol: A more complex derivative used in specialized applications.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substitution patterns.

Properties

IUPAC Name

4-chloro-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLGDQIWYTWKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544916
Record name 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89634-74-2
Record name 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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